N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
“N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the coupling with nicotinamide. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, “N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds like this are explored for their potential to interact with specific biological targets, such as enzymes or receptors. This can lead to the development of new drugs for treating various diseases.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of “N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” would depend on its specific interactions with biological targets. Typically, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are well-known antifungal agents. These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
What sets “N-((4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide” apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its tetrahydrothiophenyl and nicotinamide moieties could provide distinct interactions with biological targets compared to other triazole derivatives.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-14-2-4-15(5-3-14)25-12-23-24-17(25)10-22-19(26)13-1-6-18(21-9-13)27-16-7-8-28-11-16/h1-6,9,12,16H,7-8,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZGIXIVTZOEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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